5-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Description
5-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C26H24ClN3O3 and its molecular weight is 461.95. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
A significant area of interest in scientific research regarding this compound involves its synthesis and chemical reactivity. Studies have explored efficient synthetic protocols for isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, showcasing the regioselectivity of 1,3-dipolar cycloadditions. These reactions play a critical role in mechanistic and synthetic organic chemistry, contributing to the development of compounds with antimicrobial properties (Zaki, Sayed, & Elroby, 2016). Additionally, the diastereoselective 1,3-dipolar cycloaddition of nitrones to 1H-pyrrole-2,3-diones, leading to the synthesis of pyrrolo[3,2-d]isoxazoles, illustrates the nuanced control over chemical synthesis processes (Moroz et al., 2018).
Photophysical Properties
Research on derivatives of pyrrolo[3,4-d]isoxazole-4,6-dione has also extended into the exploration of their photophysical properties. Studies have highlighted how these compounds can serve as functional pigments due to their applicable photoluminescent properties. This opens up potential applications in the development of novel organic optoelectronic materials (Beyerlein & Tieke, 2000).
Biological Activity
The antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and related compounds has been a key focus area, with various studies demonstrating their efficacy against a range of gram-positive and gram-negative bacteria. This suggests potential for these compounds in the development of new antimicrobial agents (Zaki, Sayed, & Elroby, 2016).
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c1-16-6-4-5-7-21(16)30-23(17-8-12-19(13-9-17)28(2)3)22-24(33-30)26(32)29(25(22)31)20-14-10-18(27)11-15-20/h4-15,22-24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCJQPXQYLYHBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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